molecular formula C16H18N2S B5704911 1-Benzyl-3-(3,4-dimethylphenyl)thiourea

1-Benzyl-3-(3,4-dimethylphenyl)thiourea

Cat. No.: B5704911
M. Wt: 270.4 g/mol
InChI Key: SWKQHQCUQOALQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(3,4-dimethylphenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea derivative class, recognized for its role as a versatile scaffold in medicinal chemistry and pharmacological research . Thiourea derivatives are extensively investigated as multifaceted bioactive agents due to their ability to serve as key intermediates in synthesizing various heterocyclic compounds and their potential to interact with several biological targets . Research into structurally related thiourea compounds has demonstrated significant promise in several areas. These compounds have shown potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for the study of neurodegenerative conditions such as Alzheimer's disease . Furthermore, symmetrical and unsymmetrical thiourea derivatives have exhibited antidiabetic potential through the inhibition of key carbohydrate-metabolizing enzymes, including alpha-glucosidase and alpha-amylase . The antibacterial properties of thiourea derivatives have also been documented against a range of Gram-positive and Gram-negative bacterial strains . The compound's mechanism of action is often attributed to the presence of the thiocarbonyl core, which allows it to act as a potent pharmacophore capable of forming reversible bonds with biological targets and participating in hydrogen bonding . Researchers value this compound for exploring new therapeutic agents for oxidative stress, diabetes mellitus, and antibacterial resistance . This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-3-(3,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12-8-9-15(10-13(12)2)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKQHQCUQOALQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3,4-dimethylphenyl)thiourea can be synthesized through the reaction of benzylamine with 3,4-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

C6H5CH2NH2+C9H9NCSC6H5CH2NHC(S)NHC9H9\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_9\text{H}_9\text{NCS} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(S)NHC}_9\text{H}_9 C6​H5​CH2​NH2​+C9​H9​NCS→C6​H5​CH2​NHC(S)NHC9​H9​

Industrial Production Methods: While specific industrial production methods for 1-Benzyl-3-(3,4-dimethylphenyl)thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent choice, and reactant concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-(3,4-dimethylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4-dimethylphenyl)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol) Key References
1-Benzyl-3-(3,4-dimethylphenyl)thiourea C₁₆H₁₈N₂S Benzyl, 3,4-dimethylphenyl Thiourea (C=S) 270.39
1-Benzoyl-3-(3,4-dimethylphenyl)thiourea C₁₆H₁₆N₂OS Benzoyl, 3,4-dimethylphenyl Thiourea (C=S), Carbonyl (C=O) 284.38
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea C₁₄H₁₀Cl₃N₂OS Benzoyl, 2,4,5-trichlorophenyl Thiourea (C=S), Carbonyl (C=O) 363.67
1,3-Bis(3,4-dichlorophenyl)thiourea C₁₃H₈Cl₄N₂S 3,4-Dichlorophenyl (×2) Thiourea (C=S) 362.08

Key Observations :

  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., Cl in 1,3-bis(3,4-dichlorophenyl)thiourea). This impacts hydrogen-bonding capacity and reactivity .
  • Benzyl vs. Benzoyl : Replacing benzyl with benzoyl (as in 1-benzoyl-3-(3,4-dimethylphenyl)thiourea) introduces a carbonyl group, enabling additional hydrogen-bonding interactions (N–H⋯O) and altering coordination behavior with metal ions .

Hydrogen Bonding and Crystallographic Behavior

  • Intramolecular Interactions: In 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea, N–H⋯O hydrogen bonds form six-membered rings, stabilizing the thione tautomer .
  • Crystal Packing : Chloro-substituted derivatives (e.g., 2,4,5-trichlorophenyl) exhibit intermolecular N–H⋯S bonds, creating extended networks . Dimethyl-substituted analogs likely favor weaker van der Waals interactions due to reduced polarity .

Antioxidant Activity:

  • 1,3-Bis(3,4-dichlorophenyl)thiourea demonstrates strong antioxidant activity (IC₅₀ = 52 µg/mL for ABTS; 45 µg/mL for DPPH) due to electron-withdrawing Cl groups enhancing radical scavenging .
  • Dimethyl-substituted analogs : The electron-donating methyl groups in 1-benzyl-3-(3,4-dimethylphenyl)thiourea may reduce antioxidant efficacy compared to chlorinated derivatives, though experimental data are lacking .

Coordination Chemistry:

  • Benzoyl thioureas (e.g., 1-benzoyl-3-(4-hydroxyphenyl)thiourea) act as bidentate ligands via S and O atoms, forming stable complexes with transition metals .
  • Benzyl thioureas : The absence of a carbonyl group limits their coordination sites, making them less versatile ligands compared to benzoyl derivatives .

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-3-(3,4-dimethylphenyl)thiourea, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting benzoylisothiocyanate with substituted anilines. For example, in analogous thiourea derivatives, benzoylisothiocyanate is dissolved in acetone and stirred with 2,4,5-trichloroaniline to form the product after recrystallization . Key factors include:

  • Temperature : Room temperature is often sufficient to avoid side reactions.
  • Solvent choice : Acetone or dichloromethane ensures solubility and facilitates purification.
  • Purification : Recrystallization from methanol/1,1-dichloroethane mixtures yields >95% purity . Contradictions arise in substituent compatibility; electron-deficient anilines (e.g., 3,4-dimethylphenyl) may require longer reaction times to achieve comparable yields (~75–85%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯S, N–H⋯O) and quasi-aromatic pseudo-ring stacking interactions. For example, bond lengths like C=S (1.66–1.68 Å) and C–N (1.35–1.40 Å) confirm thione tautomerism .
  • FTIR and Raman spectroscopy : Identify ν(C=S) at 1205–1365 cm⁻¹ and ν(N–H) at 2929–3200 cm⁻¹ .
  • NMR : Thiourea protons (N–H) appear as broad singlets at δ 9.5–10.5 ppm in DMSO-d₆ .

Q. What are the primary biological activities reported for this compound, and what assay methodologies validate them?

While direct studies on 1-benzyl-3-(3,4-dimethylphenyl)thiourea are limited, structurally similar thioureas exhibit:

  • Antimicrobial activity : Tested via microdilution assays (MIC values: 8–64 µg/mL against S. aureus and E. coli) .
  • Antioxidant potential : Assessed via DPPH radical scavenging (IC₅₀: 25–50 µM) .
  • Metal coordination : UV-Vis titration with Cu²⁺ or Ni²⁺ shows ligand-to-metal charge transfer bands at 350–450 nm .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate electronic properties and vibrational spectra?

DFT studies (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO gaps : ~4.5–5.0 eV, indicating moderate reactivity .
  • NBO analysis : Delocalization of lone pairs from S and N atoms stabilizes the molecule via hyperconjugation .
  • TD-DFT : Predicts UV-Vis absorption maxima at 280–320 nm (π→π* transitions), corroborated experimentally . Discrepancies between computed and experimental IR frequencies (e.g., ν(C=S) deviations <15 cm⁻¹) arise from solvent effects in experiments .

Q. What role do non-covalent interactions play in crystal packing, and how do they influence material properties?

X-ray studies show:

  • Hydrogen bonding : N–H⋯O/S interactions (D⋯A distances: 2.63–3.15 Å) form 1D chains or 2D sheets .
  • π-stacking : Quasi-aromatic pseudo-rings (e.g., benzoyl and dimethylphenyl groups) stack with interplanar distances of 3.4–3.6 Å, enhancing thermal stability (Tₘ > 200°C) .
  • Halogen interactions : In halogenated analogs, C–Cl⋯π contacts (3.3–3.5 Å) contribute to lattice energy .

Q. How can structural modifications enhance bioactivity or metal-binding affinity?

Comparative studies of analogs suggest:

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) on the aryl ring improve antimicrobial activity by increasing electrophilicity .
  • Alkyl chain elongation (e.g., butyl vs. benzyl) reduces solubility but enhances lipophilicity (logP increases by 1.5–2.0 units) .
  • Thiourea → selenourea substitution : Increases metal-binding constants (logK for Cu²⁺: 8.2 → 9.5) but may reduce thermal stability .

Q. What analytical challenges arise in resolving data contradictions between experimental and computational results?

Key issues include:

  • Solvent vs. gas-phase discrepancies : DFT often neglects solvent effects, leading to overestimated bond lengths (e.g., C=O by 0.02–0.05 Å) .
  • Tautomerism : X-ray confirms thione forms, while gas-phase calculations may favor thiol tautomers . Mitigation strategies:
  • Use implicit solvent models (e.g., PCM) in DFT .
  • Validate computational assignments with isotopic labeling in IR/Raman .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (SHELXL for small molecules; SHELXPRO for macromolecular interfaces) .
  • Computational chemistry : Gaussian 09 with B3LYP functional for geometry optimization and NBO analysis .
  • Biological assays : Microplate readers with absorbance/fluorescence detection for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.